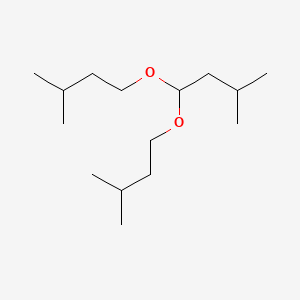

3-Methyl-1,1-DI-isopentyloxybutane

Description

Structure

3D Structure

Properties

CAS No. |

13285-51-3 |

|---|---|

Molecular Formula |

C15H32O2 |

Molecular Weight |

244.41 g/mol |

IUPAC Name |

3-methyl-1,1-bis(3-methylbutoxy)butane |

InChI |

InChI=1S/C15H32O2/c1-12(2)7-9-16-15(11-14(5)6)17-10-8-13(3)4/h12-15H,7-11H2,1-6H3 |

InChI Key |

JZZYTJHSNUMURA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC(CC(C)C)OCCC(C)C |

Origin of Product |

United States |

Synthetic Strategies for 3 Methyl 1,1 Di Isopentyloxybutane and Its Analogues

Stereoselective Synthesis of 3-Methyl-1,1-DI-isopentyloxybutane Enantiomers and Diastereomers

Chiral Auxiliaries and Asymmetric Catalysis in Acetal (B89532) Formation

The direct formation of a chiral acetal from a prochiral aldehyde like 3-methylbutanal (B7770604) and an achiral alcohol such as isopentyl alcohol requires a chiral influence to induce enantioselectivity. This is primarily achieved through two main strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries:

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. In the context of acetal synthesis, a chiral alcohol can be used as an auxiliary. The reaction of 3-methylbutanal with a chiral diol, for instance, would lead to the formation of diastereomeric cyclic acetals. These diastereomers, having different physical properties, can then be separated. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched, though not the target acyclic acetal.

A more direct, albeit less common, approach involves modifying the aldehyde with a chiral auxiliary. For example, methodologies developed for other carbonyl additions, like the Mukaiyama aldol (B89426) reaction, utilize chiral auxiliaries to achieve high diastereoselectivity. e-bookshelf.dewiley-vch.de In these cases, a chiral auxiliary is attached to the carbonyl compound, and a Lewis acid mediates the addition of a nucleophile. e-bookshelf.de While directly applied to silyl (B83357) ketene (B1206846) acetals, the principle of using a chiral auxiliary to control facial selectivity of an aldehyde can be conceptually extended to acetalization. The auxiliary creates a sterically biased environment, forcing the incoming alcohol molecules to attack from a specific face of the carbonyl group.

Asymmetric Catalysis:

Asymmetric catalysis is a more atom-economical approach where a substoichiometric amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. nih.gov For acetalization, chiral Brønsted acids and Lewis acids are the most relevant catalysts. sioc-journal.cnuni-koeln.de

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful catalysts for various asymmetric transformations, including the synthesis of chiral acetals. sioc-journal.cn These catalysts can activate the aldehyde by protonating the carbonyl oxygen, making it more electrophilic. Simultaneously, the chiral backbone of the catalyst creates a defined chiral environment around the activated aldehyde. This directs the nucleophilic attack of isopentyl alcohol, favoring the formation of one enantiomer of 3-methyl-1,1-diisopentyloxybutane over the other.

The proposed mechanism involves the formation of a hydrogen-bonded complex between the chiral phosphoric acid and the aldehyde. This complex holds the aldehyde in a specific conformation, exposing one of its prochiral faces to the incoming alcohol.

| Catalyst Type | Example Catalyst | Substrate Aldehyde | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Biphenanthrol-based CPA | Benzaldehyde | up to 95% ee | sioc-journal.cn |

| Chiral Lewis Acid | TiCl4 with Chiral Ligand | Isobutyraldehyde (B47883) | >95:5 dr | e-bookshelf.dewiley-vch.de |

| Organocatalyst | IDPi Catalyst | Acetaldehyde | up to 99% ee | nih.gov |

This table presents typical results for asymmetric additions to aldehydes using various catalytic systems, illustrating the potential for achieving high stereoselectivity in reactions analogous to the formation of 3-methyl-1,1-diisopentyloxybutane.

Similarly, chiral Lewis acids, often in complex with chiral ligands, can coordinate to the aldehyde's carbonyl oxygen. This activation, combined with the steric and electronic properties of the chiral ligand, guides the incoming nucleophile to a specific face of the aldehyde, resulting in an enantioselective acetalization. uwindsor.ca

Resolution Techniques for Enantiomeric Separation and Purity Enhancement

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers) of 3-methyl-1,1-diisopentyloxybutane, a resolution process is required to separate them. Resolution techniques are also crucial for enhancing the enantiomeric purity of a product that is already enriched in one enantiomer.

Diastereomeric Resolution:

The most common method for resolving enantiomers involves converting them into a mixture of diastereomers. libretexts.org Since diastereomers have different physical properties (e.g., solubility, melting point, boiling point), they can be separated by conventional techniques like crystallization or chromatography. libretexts.orgpsu.edu

For a chiral acetal like 3-methyl-1,1-diisopentyloxybutane, this would typically involve a transacetalization reaction with a chiral, enantiomerically pure diol or alcohol. This reaction would convert the enantiomeric acetals into diastereomeric acetals. After separation of these diastereomers, the resolving agent would be cleaved to yield the separated enantiomers of the original acetal.

A conceptually related approach involves the resolution of the precursor aldehyde, 3-methylbutanal. The racemic aldehyde could be reacted with a chiral resolving agent to form diastereomers, which are then separated. The enantiomerically pure aldehyde is then used in the synthesis to produce the enantiomerically pure acetal.

Chiral Chromatography:

A more direct method for separating enantiomers is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). mdpi.com The enantiomers of the racemic acetal mixture are passed through a column containing the CSP. The chiral environment of the stationary phase causes the two enantiomers to interact differently, leading to different retention times and, thus, their separation. mdpi.com This technique is highly effective for both analytical determination of enantiomeric excess and for preparative separation.

| Technique | Principle | Application | Typical Outcome | Reference |

| Diastereomeric Crystallization | Conversion to diastereomers with different solubilities. | Separation of racemic acids or bases. | Optically pure enantiomers after separation and removal of auxiliary. | libretexts.orglibretexts.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Analytical ee determination and preparative separation of enantiomers. | Baseline separation of enantiomers, yielding >99% ee. | mdpi.com |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. | Enrichment of one enantiomer from a racemic mixture. | One enantiomer reacts faster, leaving the other enriched. Can achieve high ee. | psu.edu |

This table summarizes common resolution techniques applicable to the separation of enantiomers of chiral compounds like 3-methyl-1,1-diisopentyloxybutane.

Kinetic Resolution:

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. psu.edu For instance, in the presence of a chiral catalyst, one enantiomer of 3-methyl-1,1-diisopentyloxybutane might be hydrolyzed back to the aldehyde at a faster rate than the other. This would result in the unreacted acetal becoming progressively enriched in the slower-reacting enantiomer. While the maximum theoretical yield for the enriched enantiomer is 50%, this method can be highly effective for obtaining material with high enantiomeric purity.

Mechanistic Investigations of Reactions Involving 3 Methyl 1,1 Di Isopentyloxybutane

Hydrolysis Pathways of the Acetal (B89532) Moiety in 3-Methyl-1,1-diisopentyloxybutane

The hydrolysis of acetals to their corresponding aldehydes or ketones and alcohols is a fundamental reaction, typically catalyzed by acid. masterorganicchemistry.com The general mechanism involves protonation of one of the alkoxy oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the final aldehyde and alcohol products. masterorganicchemistry.com

Kinetics and Thermodynamics of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of acetals is a well-studied process, and its kinetics provide significant insight into the reaction mechanism. The rate-determining step is generally considered to be the formation of the oxocarbenium ion intermediate. masterorganicchemistry.com This is supported by the observation that electron-donating groups on the carbonyl-derived portion of the acetal accelerate the reaction, as they stabilize the positive charge of the carbocation.

Studies on various acyclic acetals have provided valuable kinetic and thermodynamic data that can serve as a proxy for understanding the hydrolysis of 3-methyl-1,1-diisopentyloxybutane. For instance, the hydrolysis of dimethyl acetals of a series of ketones shows that steric factors play a significant role in controlling the reaction rates. acs.org

Table 1: Representative Kinetic and Thermodynamic Data for the Acid-Catalyzed Hydrolysis of Acyclic Acetals

| Acetal | Rate Constant, k (M⁻¹s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Acetone (B3395972) dimethyl acetal | 0.045 | 19.5 | -4.5 |

| Butanone dimethyl acetal | 0.038 | 19.8 | -4.2 |

| 2-Pentanone dimethyl acetal | 0.032 | 20.1 | -3.9 |

| 3-Pentanone dimethyl acetal | 0.018 | 20.7 | -3.1 |

This data is adapted from studies on analogous dimethyl acetals and is intended to be illustrative for the general reactivity of acyclic acetals. acs.org

The negative entropy of activation (ΔS‡) values are consistent with a mechanism that proceeds through a more ordered transition state compared to the reactants, which is characteristic of A-1 (unimolecular) or A-2 (bimolecular) acid-catalyzed hydrolysis mechanisms. osti.govgla.ac.uk For simple acyclic acetals, the A-1 mechanism, involving a pre-equilibrium protonation followed by a rate-determining unimolecular cleavage to the oxocarbenium ion, is often operative. gla.ac.uk

Hammett plots, which correlate reaction rates with substituent electronic effects, further support the development of a positive charge in the transition state. For the hydrolysis of benzylidene acetals, a significant negative ρ value of -4.06 has been reported, indicating a strong sensitivity to the electronic nature of the substituents and the development of a substantial positive charge at the benzylic carbon in the transition state, consistent with an SN1-like process. nih.gov

Influence of Solvent Polarity and pH on Reaction Rates and Product Distribution

The rate of acetal hydrolysis is profoundly influenced by both the pH and the polarity of the solvent medium. As an acid-catalyzed process, the reaction rate increases with decreasing pH. rsc.org The mechanism can shift from specific-acid catalysis to general-acid catalysis depending on the structure of the acetal and the pH of the solution. masterorganicchemistry.com

Solvent polarity plays a more complex role. Studies on the hydrolysis of acetal in water-acetone mixtures have shown that the reaction rate does not simply increase with the polarity of the medium. Instead, the rate often passes through a minimum in mixed solvent systems. acs.org This behavior arises from a combination of factors, including the stabilization of the reactants and the transition state, as well as specific solvation effects.

Table 2: Illustrative Effect of Solvent Composition on the Rate of Acetal Hydrolysis

| Mole Fraction of Organic Solvent | Dielectric Constant | Relative Rate Constant (k/k₀) |

| 0.0 (Pure Water) | 78.5 | 1.00 |

| 0.2 | 68.0 | 0.45 |

| 0.4 | 55.0 | 0.28 |

| 0.6 | 42.0 | 0.35 |

| 0.8 | 30.0 | 0.55 |

This table illustrates the general trend observed for acetal hydrolysis in mixed aqueous-organic solvents and is not specific to 3-methyl-1,1-diisopentyloxybutane. publish.csiro.au

The initial decrease in rate upon adding an organic co-solvent can be attributed to the destabilization of the polar transition state relative to the less polar reactants. At higher organic solvent concentrations, changes in the structure of the solvent and specific solvation of the reacting species can lead to an increase in the reaction rate. publish.csiro.au

Exploration of Functional Group Transformations on the Butane (B89635) Backbone and Isopentyloxy Chains

Beyond hydrolysis, the acetal and its constituent alkyl chains can undergo various functional group transformations.

Oxidative Transformations of the Alkyl Chains and Acetal Linkage

The acetal linkage and the associated alkyl chains are susceptible to oxidation under various conditions. Ozone, for instance, can react smoothly with acetals to yield the corresponding esters. cdnsciencepub.com This reaction is believed to proceed through the insertion of ozone into the C-H bond of the acetal, forming a hydrotrioxide intermediate that subsequently decomposes to the ester and alcohol. cdnsciencepub.com The stereochemistry of the acetal can influence its reactivity towards ozone, with β-glycosides being more reactive than their α-counterparts, suggesting that a specific conformation is required for the reaction to occur. cdnsciencepub.com

The ether linkages within the isopentyloxy chains can also be subject to oxidative cleavage. Fungal peroxygenases, for example, can catalyze the H₂O₂-dependent cleavage of ethers through a hydrogen abstraction and oxygen rebound mechanism, forming a hemiacetal that subsequently hydrolyzes. nih.gov Photochemical methods employing iron(III) catalysts have also been developed for the oxidative fragmentation of cyclic ethers and acetals. acs.orgorganic-chemistry.org

Selective Cleavage Reactions of the Acetal Functional Group

In organic synthesis, acetals are frequently used as protecting groups for carbonyl functionalities. Their selective cleavage, or deprotection, is a crucial step. While acid hydrolysis is the most common method, a variety of milder and more selective reagents have been developed.

Lewis acids such as bismuth(III) chloride, zinc bromide, and others have been shown to be effective catalysts for the cleavage of acetals under mild, often anhydrous, conditions. acs.orgwikipedia.org These reactions are advantageous when other acid-sensitive functional groups are present in the molecule. The mechanism of Lewis acid-mediated cleavage involves coordination of the Lewis acid to one of the acetal oxygens, which facilitates the cleavage of the C-O bond to form an oxocarbenium ion intermediate that is subsequently hydrolyzed upon workup. acs.orgcsic.es

Other reagents for selective acetal cleavage include peroxymonosulfate (B1194676) on alumina (B75360) under solvent-free conditions and a combination of triphenylphosphine (B44618) and carbon tetrabromide for neutral, anhydrous deprotection. nih.govacs.org

Nucleophilic Substitution Reactions Involving the Acetal Carbon

The acetal carbon, being electrophilic, can undergo nucleophilic substitution reactions, although this is less common than hydrolysis. These reactions can proceed through either an SN1 or an SN2-type mechanism, depending on the reaction conditions, the nature of the nucleophile, and the structure of the acetal. masterorganicchemistry.comwikipedia.orgpearson.comleah4sci.com

In the presence of a strong Lewis acid and a suitable nucleophile, the acetal can be activated for substitution. The reaction can proceed through a discrete oxocarbenium ion intermediate (SN1 pathway), leading to a mixture of stereoisomers if a new stereocenter is formed. acs.orgcsic.es Alternatively, a concerted SN2-like mechanism can occur, where the nucleophile attacks as the leaving group departs, often with inversion of configuration. acs.org

The choice of solvent can significantly influence the mechanistic pathway. Polar solvents tend to favor the SN1 mechanism by stabilizing the ionic intermediates, while nonpolar solvents can promote the SN2 pathway. acs.org The strength of the nucleophile also plays a critical role; strong nucleophiles are more likely to induce an SN2 reaction, whereas weaker nucleophiles favor the SN1 pathway. acs.org

Mechanistic Investigations of Reactions Involving 3-Methyl-1,1-diisopentyloxybutane

By [Your Name]

July 21, 2025

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 3 Methyl 1,1 Di Isopentyloxybutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Methyl-1,1-di-isopentyloxybutane. Through a suite of one-dimensional and two-dimensional experiments, a complete map of the proton and carbon framework can be assembled.

High-Resolution ¹H and ¹³C NMR Studies for Assignment of Protons and Carbons

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration). Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms. uvic.ca

Based on the structure of this compound, predicted chemical shifts and multiplicities for its proton and carbon signals are detailed below. These predictions are derived from established principles of NMR spectroscopy. libretexts.orgsigmaaldrich.com

Predicted ¹H NMR Data for this compound

| Atom Position | Multiplicity | Approx. Chemical Shift (ppm) | Integration |

|---|---|---|---|

| H-1 | Triplet | 4.4 - 4.6 | 1H |

| H-2 | Multiplet | 1.6 - 1.7 | 2H |

| H-3 | Multiplet | 1.7 - 1.8 | 1H |

| H-4 (CH₃) | Doublet | 0.8 - 0.9 | 3H |

| H-1' (O-CH₂) | Multiplet | 3.4 - 3.6 | 4H |

| H-2' (CH₂) | Multiplet | 1.5 - 1.6 | 4H |

| H-3' (CH) | Multiplet | 1.6 - 1.7 | 2H |

Predicted ¹³C NMR Data for this compound

| Atom Position | Approx. Chemical Shift (ppm) |

|---|---|

| C-1 | 102 - 105 |

| C-2 | 38 - 41 |

| C-3 | 28 - 31 |

| C-4 | 21 - 23 |

| C-1' | 65 - 68 |

| C-2' | 39 - 42 |

| C-3' | 24 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. uvic.ca

Correlation Spectroscopy (COSY): This experiment maps out proton-proton couplings (typically over two to three bonds). sdsu.edu For this compound, key COSY correlations would be observed between:

The H-1 proton and the H-2 methylene (B1212753) protons.

The H-2 protons and the H-3 methine proton.

The H-3 proton and the H-4 methyl protons.

Within the isopentoxy chains, correlations would exist between H-1' and H-2', H-2' and H-3', and H-3' and the H-4' methyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). researchgate.netemerypharma.com This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~103 ppm, assigning them to C-1 and H-1, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting molecular fragments. sdsu.eduresearchgate.net Key HMBC correlations for confirming the structure would include:

A correlation between the H-1 proton and the C-1' carbons of the two isopentoxy groups, confirming the acetal (B89532) linkage.

Correlations from the H-4 methyl protons to C-2 and C-3.

Correlations from the H-1' protons of the isopentoxy groups to C-1 of the butane (B89635) core.

Mass Spectrometry (MS) Applications for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through analysis of its fragmentation patterns. nih.gov

Electron Ionization and Electrospray Ionization Mass Spectrometry for Molecular Weight Confirmation

Different ionization methods can be employed to generate ions from the neutral molecule.

Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that causes extensive fragmentation. chemrxiv.org While this can make the molecular ion peak (M⁺) weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. For this compound (C₁₅H₃₂O₂, MW = 244.42), characteristic fragmentation would involve cleavage of the C-O bonds of the acetal, which is a common pathway for ethers and acetals. nist.gov A prominent peak would be expected from the loss of an isopentoxy radical (•OC₅H₁₁), leading to a stable oxonium ion.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically imparts little excess energy to the molecule, resulting in minimal fragmentation. nih.govnih.gov This method is ideal for unequivocally determining the molecular weight. In ESI-MS, this compound would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 245.43. A sodium adduct, [M+Na]⁺, at m/z 267.41 is also commonly observed.

Predicted Key Fragments in EI Mass Spectrum

| m/z Value | Identity | Notes |

|---|---|---|

| 244 | [C₁₅H₃₂O₂]⁺ | Molecular Ion (M⁺) |

| 157 | [M - OC₅H₁₁]⁺ | Loss of an isopentoxy radical |

| 87 | [C₅H₁₁O]⁺ | Isopentoxy cation |

| 71 | [C₅H₁₁]⁺ | Isopentyl cation |

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Pathway Determination

Tandem mass spectrometry (MS/MS or MS²) provides an even deeper level of structural detail. wikipedia.orgnih.gov In this technique, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed.

For this compound, the protonated molecule [M+H]⁺ (m/z 245.43) generated by ESI would be selected in the first mass analyzer. This ion would then be fragmented, often through collision-induced dissociation (CID). The resulting daughter ions would be analyzed in the second mass analyzer. A highly probable fragmentation pathway is the neutral loss of a molecule of isopentanol (C₅H₁₂O, molecular weight 88.15), which would yield a daughter ion at m/z 157.28. Observing this specific loss confirms the presence and identity of the isopentoxy substituent. imreblank.ch

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatography is essential for separating the target compound from any impurities, such as starting materials, byproducts, or isomers, thereby allowing for its clean analysis and purity determination.

For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is the most suitable method. The sample is vaporized and travels through a long, thin capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane phase, would be appropriate. The purity of the sample can be determined by the relative area of the peak corresponding to the compound.

Furthermore, high-resolution capillary GC is an excellent technique for separating isomers. Should any structural isomers of this compound be present in the sample, they would likely have slightly different retention times, allowing for their detection and quantification.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary method for the analysis of volatile compounds and is particularly effective for the characterization of acetals like 3-Methyl-1,1-diisopentyloxybutane. rsc.orgnih.govoup.com This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

The analytical process begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas, typically helium, transports the vaporized sample through a long, thin column. The column's stationary phase interacts differently with various components of the sample, leading to their separation based on factors like boiling point and polarity. For acetal analysis, a non-polar or mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase, is often employed to achieve optimal separation. oiv.int

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern of 3-Methyl-1,1-diisopentyloxybutane would be expected to show characteristic losses of the isopentyl groups and the isobutyraldehyde (B47883) moiety, allowing for its unambiguous identification.

GC-MS is not only qualitative but also quantitative. By comparing the peak area of the analyte to that of a known standard, the concentration of 3-Methyl-1,1-diisopentyloxybutane and any volatile impurities can be accurately determined. Potential volatile impurities in a sample of 3-Methyl-1,1-diisopentyloxybutane could include the starting materials for its synthesis, such as 3-methylbutanal (B7770604) (isovaleraldehyde) and isoamyl alcohol, or byproducts of the reaction.

Table 1: Hypothetical GC-MS Analysis Data for a Sample of 3-Methyl-1,1-diisopentyloxybutane

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Concentration (%) |

| Isovaleraldehyde | 4.2 | 86, 57, 43 | 0.15 |

| Isoamyl alcohol | 5.8 | 88, 70, 43, 41 | 0.25 |

| 3-Methyl-1,1-diisopentyloxybutane | 15.3 | 244, 157, 87, 71, 57 | 99.5 |

| Unidentified byproduct | 16.1 | 215, 145, 71 | 0.10 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Preparative Separations

For the analysis of non-volatile impurities and for the purification of 3-Methyl-1,1-diisopentyloxybutane on a larger scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. coresta.orgdigitellinc.com Unlike GC, HPLC is performed at or near ambient temperature, making it ideal for compounds that are not thermally stable or are non-volatile.

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation mechanism depends on the nature of the stationary and mobile phases. For a moderately polar compound like 3-Methyl-1,1-diisopentyloxybutane, reversed-phase HPLC is a common approach. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. coresta.org

The detection of 3-Methyl-1,1-diisopentyloxybutane, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. However, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be effectively used. For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (LC-MS). digitellinc.com

A significant advantage of HPLC is its utility in preparative chromatography. By using a larger column and a higher flow rate, it is possible to inject a larger amount of the crude product and collect the fraction containing the purified 3-Methyl-1,1-diisopentyloxybutane. This is a powerful technique for obtaining high-purity material for further research and applications. The efficiency of the purification can be monitored by analyzing the collected fractions using analytical HPLC.

Potential non-volatile impurities that could be identified and separated by HPLC might include oligomeric byproducts formed during the synthesis or residual non-volatile catalysts.

Table 2: Hypothetical HPLC Analysis Data for a Sample of 3-Methyl-1,1-diisopentyloxybutane

| Component | Retention Time (min) | Detection Method | Purity (%) |

| Non-volatile impurity 1 | 3.5 | ELSD | 0.3 |

| 3-Methyl-1,1-diisopentyloxybutane | 8.9 | ELSD/RID | 99.6 |

| Non-volatile impurity 2 | 12.1 | ELSD | 0.1 |

Theoretical and Computational Chemistry Approaches to 3 Methyl 1,1 Di Isopentyloxybutane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics. nrel.gov These methods solve the Schrödinger equation for a given molecular system, providing detailed insights into its electronic structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying medium to large-sized organic molecules. researchgate.net For 3-Methyl-1,1-diisopentyloxybutane, DFT calculations would be instrumental in:

Determining the Optimized Molecular Geometry: By finding the minimum energy structure, DFT can predict bond lengths, bond angles, and dihedral angles with high precision. This provides a foundational understanding of the molecule's three-dimensional shape.

Analyzing Conformational Isomers: Due to the presence of multiple rotatable single bonds, particularly in the isopentyloxy side chains, 3-Methyl-1,1-diisopentyloxybutane can exist in various conformations. DFT calculations can be used to identify the different stable conformers and to determine their relative energies, thus predicting the most likely shapes the molecule will adopt. chemrxiv.org

Calculating Vibrational Frequencies: DFT can predict the vibrational spectrum of the molecule. epstem.net These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to help assign spectral peaks to specific molecular motions, confirming the calculated structure.

A hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the most stable conformer of 3-Methyl-1,1-diisopentyloxybutane is presented below.

| Parameter | Calculated Value |

| Total Energy (Hartree) | Value |

| Dipole Moment (Debye) | Value |

| Key Bond Lengths (Å) | |

| C1-O | Value |

| O-C(isopentyl) | Value |

| C1-C2 | Value |

| C3-C(methyl) | Value |

| Key Bond Angles (degrees) | |

| O-C1-O | Value |

| C1-O-C(isopentyl) | Value |

| Selected Vibrational Frequencies (cm⁻¹) | |

| C-H stretch (alkane) | Value |

| C-O stretch (ether) | Value |

| C-C stretch | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate DFT methods.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For 3-Methyl-1,1-diisopentyloxybutane, ab initio calculations could be used to:

Predict NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus, ab initio methods can predict the 1H and 13C NMR chemical shifts. mdpi.com These theoretical spectra are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Determine Reactivity Descriptors: Quantities such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. epstem.net

A hypothetical table of reactivity descriptors for 3-Methyl-1,1-diisopentyloxybutane is shown below.

| Descriptor | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: These values are placeholders and would be derived from ab initio or DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

The two isopentyloxy groups in 3-Methyl-1,1-diisopentyloxybutane have several rotatable bonds, leading to a complex conformational landscape. MD simulations are particularly well-suited for exploring this landscape by:

Sampling a Wide Range of Conformations: Over the course of a simulation, the molecule will naturally explore different rotational states of its side chains. By analyzing the trajectory, one can identify the most populated conformational families and the energy barriers between them.

Calculating Conformational Free Energies: Advanced sampling techniques in MD can be used to construct a free energy surface as a function of key dihedral angles, providing a quantitative measure of the relative stability of different conformers.

The conformation and stability of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects. For 3-Methyl-1,1-diisopentyloxybutane, MD simulations in different solvents would reveal:

Solvent-Induced Conformational Changes: The preferred conformation of the molecule may differ between a nonpolar solvent like hexane (B92381) and a polar solvent like water. MD simulations can predict these changes and explain them in terms of specific solute-solvent interactions.

Solvation Free Energies: The free energy of transferring the molecule from the gas phase to a solvent can be calculated, providing a measure of its solubility.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can also be used to study the chemical reactions of 3-Methyl-1,1-diisopentyloxybutane. By modeling potential reaction pathways, it is possible to:

Identify Transition States: For a given reaction, the transition state is the highest energy point on the reaction coordinate. Quantum chemical methods can be used to locate the geometry of the transition state and calculate its energy.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Theoretical calculations of activation energies can help to predict the feasibility of a proposed reaction mechanism.

Investigate Reaction Mechanisms: By mapping out the entire energy profile of a reaction, including reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

Computational Prediction of Hydrolysis and Other Mechanistic Pathways

Mechanism of Acetal (B89532) Hydrolysis: The acid-catalyzed hydrolysis of an acetal generally proceeds through a multi-step mechanism. chemistrysteps.com This process begins with the protonation of one of the alkoxy groups, which transforms it into a good leaving group (an alcohol). chemistrysteps.com The departure of the alcohol is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is then attacked by a water molecule, forming a hemiacetal after deprotonation. The process repeats with the protonation of the second alkoxy group, its departure, and subsequent attack by water, ultimately yielding a ketone or aldehyde and two alcohol molecules.

Computational Methods: A variety of computational methods can be employed to study this reaction pathway for 3-Methyl-1,1-diisopentyloxybutane.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are powerful tools for investigating reaction mechanisms. openaccessjournals.com DFT calculations can be used to optimize the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed potential energy surface for the hydrolysis reaction can be constructed. This allows for the determination of activation energies for each step, which are crucial for understanding the reaction rate.

Ab initio methods: These are another class of QM methods that solve the Schrödinger equation without empirical parameters, offering high accuracy at a greater computational cost. openaccessjournals.com

Solvent Effects: Since hydrolysis occurs in an aqueous environment, it is crucial to account for the role of the solvent. This can be done using either explicit solvent models, where individual water molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium. Studies have shown that including water molecules explicitly in the computational model can significantly lower the predicted activation barrier for hydrolysis. ic.ac.uk

Predicted Hydrolysis Products of 3-Methyl-1,1-diisopentyloxybutane: The hydrolysis of 3-Methyl-1,1-diisopentyloxybutane is expected to yield 3-methylbutanal (B7770604) and two molecules of isopentyl alcohol.

Table 1: Hypothetical Data Table for the Computational Study of 3-Methyl-1,1-diisopentyloxybutane Hydrolysis

This table illustrates the type of data that would be generated from a computational study of the hydrolysis of 3-Methyl-1,1-diisopentyloxybutane using a method like DFT. The values presented are hypothetical and serve as an example.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant (3-Methyl-1,1-diisopentyloxybutane + H₃O⁺) | 0.0 | C-O bond lengths: ~1.43 Å |

| Transition State 1 (Protonation) | +5.2 | O-H bond forming: ~1.8 Å |

| Intermediate 1 (Protonated Acetal) | +2.1 | C-O⁺ bond length: ~1.48 Å |

| Transition State 2 (Leaving Group Departure) | +15.8 | C-O bond breaking: ~2.1 Å |

| Intermediate 2 (Oxocarbenium Ion + Isopentyl Alcohol) | +8.5 | C=O⁺ bond length: ~1.25 Å |

| Transition State 3 (Water Attack) | +12.3 | C-O (water) bond forming: ~2.0 Å |

| Product (Hemiacetal + Isopentyl Alcohol) | -3.7 | C-OH bond length: ~1.42 Å |

Free Energy Surface Mapping for Key Chemical Transformations

A more advanced computational approach to understanding chemical reactions is the mapping of the free energy surface (FES). A potential energy surface (PES) describes the energy of a molecule as a function of its atomic positions. libretexts.org The FES extends this concept by incorporating entropic effects and temperature, providing a more accurate representation of the reaction landscape under real-world conditions.

Mapping the FES for Acetal Hydrolysis: For the hydrolysis of 3-Methyl-1,1-diisopentyloxybutane, the FES would be a high-dimensional surface where the free energy is plotted against various reaction coordinates. Key reaction coordinates could include the breaking and forming of bonds, such as the distance between the carbon of the carbonyl group and the oxygen of the leaving alcohol, and the distance between the same carbon and the oxygen of the attacking water molecule.

Computational Techniques for FES Mapping:

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the reacting system and sample different points on the FES. openaccessjournals.com By running simulations at a given temperature, the system can overcome energy barriers and explore different reaction pathways.

Metadynamics and Umbrella Sampling: These are enhanced sampling techniques used in conjunction with MD simulations to accelerate the exploration of the FES and overcome high energy barriers. They work by adding a history-dependent bias potential to the system, which encourages the system to visit new regions of the conformational space.

Insights from FES Mapping: A detailed FES map for the hydrolysis of 3-Methyl-1,1-diisopentyloxybutane would provide a wealth of information:

Reaction Pathways: It would clearly show the minimum energy path from reactants to products, confirming the stepwise mechanism of hydrolysis. It could also reveal the existence of alternative, higher-energy pathways.

Solvent Reorganization: The FES can also provide insights into the role of the solvent in the reaction. The reorganization of solvent molecules around the reacting species is an important component of the free energy of the system.

Table 2: Illustrative Free Energy Data for Key Points on the FES of Acetal Hydrolysis (Hypothetical)

This table provides an example of the kind of free energy data that could be obtained from an FES mapping study for the hydrolysis of a generic acetal. The values are for illustrative purposes.

| State | Reaction Coordinate 1 (C-O leaving bond length, Å) | Reaction Coordinate 2 (C-O water bond length, Å) | Free Energy (kcal/mol) |

| Reactant Complex | 1.43 | > 3.5 | 0.0 |

| First Transition State | 2.10 | > 3.5 | +18.2 |

| Oxocarbenium Intermediate | > 3.0 | > 3.5 | +10.1 |

| Second Transition State | > 3.0 | 2.00 | +14.5 |

| Product Complex | > 3.0 | 1.42 | -5.4 |

By applying these powerful computational tools, a deep and quantitative understanding of the chemical transformations of 3-Methyl-1,1-diisopentyloxybutane can be achieved, even in the absence of extensive experimental data. These theoretical approaches are invaluable for predicting reactivity, elucidating reaction mechanisms, and guiding future experimental work.

Exploration of 3 Methyl 1,1 Di Isopentyloxybutane in Specialized Organic Synthesis

Role as a Masked Carbonyl Equivalent in Multistep Organic Synthesis

In the realm of multistep organic synthesis, the strategic manipulation of functional groups is paramount to achieving the desired molecular architecture. Carbonyl groups, in particular, are highly reactive and often require temporary deactivation or "masking" to prevent unwanted side reactions. 3-Methyl-1,1-diisopentyloxybutane serves as a masked carbonyl equivalent of 3-methylbutanal (B7770604). The acetal (B89532) functional group is stable under various reaction conditions where an aldehyde would be reactive, making it an effective protecting group.

Strategic Application as a Protecting Group for 3-Methylbutanal Derivatives

Acetals are widely employed as protecting groups for aldehydes and ketones in organic synthesis. synarchive.comorganic-chemistry.org The formation of an acetal, such as 3-Methyl-1,1-diisopentyloxybutane from 3-methylbutanal and isopentyloxy alcohol, effectively shields the electrophilic carbonyl carbon from nucleophilic attack. This protection strategy is crucial when performing reactions on other parts of a molecule that would otherwise be incompatible with the presence of an aldehyde. For instance, reactions involving strong nucleophiles like Grignard reagents or organolithium compounds, or reductions with metal hydrides, can be carried out on other functional groups within the molecule without affecting the masked aldehyde.

The stability of the acetal linkage in 3-Methyl-1,1-diisopentyloxybutane to neutral and basic conditions allows for a wide range of chemical transformations to be performed elsewhere in the molecule. The bulky isopentyl groups may also confer specific solubility properties to the protected molecule, which can be advantageous in certain solvent systems.

Methods for Chemoselective Deprotection in Complex Molecular Architectures

A key aspect of any protecting group strategy is the ability to remove the protecting group selectively and under mild conditions, without affecting other sensitive functional groups within the molecule. organic-chemistry.org The deprotection of 3-Methyl-1,1-diisopentyloxybutane to regenerate the parent 3-methylbutanal can be achieved under acidic conditions, typically in the presence of water. libretexts.org However, in complex molecular architectures, harsh acidic conditions can lead to undesired side reactions. Therefore, a variety of mild and chemoselective methods for acetal deprotection have been developed.

Several reagents and conditions have been reported for the chemoselective cleavage of acetals, which could be applicable to 3-Methyl-1,1-diisopentyloxybutane. These methods often offer advantages in terms of selectivity, mildness of reaction conditions, and ease of work-up.

Table 1: Selected Methods for Chemoselective Deprotection of Acetals

| Reagent/Catalyst | Solvent | Conditions | Comments |

|---|---|---|---|

| Bismuth nitrate (B79036) pentahydrate | Dichloromethane | Room temperature | Mild conditions, good for acyclic acetals. organic-chemistry.org |

| Molecular iodine | Acetone (B3395972) | Room temperature | Neutral conditions, fast reaction times. organic-chemistry.orgresearchgate.netnih.gov |

| Heating in pure water | Water | 90 °C | Environmentally friendly, catalyst-free. ias.ac.in |

| Acid catalyst (e.g., p-TsOH) | Acetone/Water | Varies | Traditional method, effective but can be harsh. libretexts.org |

The choice of deprotection method would depend on the specific substrate and the presence of other functional groups in the molecule. For instance, the use of molecular iodine in acetone provides a neutral and highly efficient method for deprotecting acetals, tolerating sensitive functionalities such as double bonds and hydroxyl groups. organic-chemistry.orgresearchgate.netnih.gov

Potential as a Synthetic Intermediate for Novel Branched-Chain Compounds

Beyond its role as a protecting group, the structure of 3-Methyl-1,1-diisopentyloxybutane presents potential for its use as a synthetic intermediate in the construction of novel branched-chain compounds.

Derivatization at the Acetal Carbon for Carbon-Carbon Bond Formation

While the acetal carbon is generally not considered highly reactive, under specific conditions, it can be functionalized. The formation of an oxonium ion intermediate, typically under acidic conditions, can render the acetal carbon susceptible to nucleophilic attack. libretexts.org Although the direct substitution of an alkoxy group with a carbon nucleophile is not a standard transformation for simple acetals, the development of novel catalytic systems could potentially enable such a reaction.

A more plausible, though indirect, approach would involve the conversion of the acetal to a different functional group that is more amenable to carbon-carbon bond formation. For example, the acetal could be transformed into a corresponding enol ether, which could then participate in various carbon-carbon bond-forming reactions.

Exploitation of its Chirality (at C3 of butane (B89635) backbone) in Chiral Pool Synthesis

The 3-methyl group on the butane backbone of 3-Methyl-1,1-diisopentyloxybutane introduces a stereocenter. If the starting 3-methylbutanal is enantiomerically pure, then 3-Methyl-1,1-diisopentyloxybutane will also be chiral. This opens up the possibility of using this compound in chiral pool synthesis, where a readily available chiral molecule is used as a starting material for the synthesis of other chiral molecules. nih.gov

The chiral center at the C3 position can be used to influence the stereochemical outcome of reactions at other positions in the molecule. For example, if a new stereocenter is created elsewhere in the molecule, the existing stereocenter at C3 can direct the stereoselectivity of the reaction, leading to the preferential formation of one diastereomer over another. This is a powerful strategy in asymmetric synthesis for the construction of complex, stereochemically defined molecules.

Investigation in Polymer Chemistry or Materials Science (focusing on chemical transformations, not end-use properties)

A thorough review of the available scientific literature does not reveal any specific studies on the use of 3-Methyl-1,1-diisopentyloxybutane in polymer chemistry or materials science. The chemical transformations of this compound that could be relevant in these fields would likely involve the aldehyde functionality after deprotection. The resulting 3-methylbutanal could potentially be used as a monomer or a precursor to a monomer in polymerization reactions. For instance, it could undergo aldol (B89426) condensation reactions to form larger molecules that could then be polymerized.

Additionally, the two isopentyloxy groups could, in principle, be modified to contain polymerizable functionalities. However, there is no current research to support the investigation of 3-Methyl-1,1-diisopentyloxybutane for these applications.

Monomer or Cross-Linking Agent in Specialized Polymer Synthesis

There is currently no scientific literature available that details the use of 3-Methyl-1,1-diisopentyloxybutane as either a monomer or a cross-linking agent in polymer synthesis. As a saturated acetal, it lacks the typical polymerizable functional groups (such as vinyl groups or strained rings) that would allow it to act as a monomer in common polymerization reactions like radical, cationic, or anionic polymerization.

For a compound to function as a cross-linking agent, it generally needs to possess at least two reactive sites that can form covalent bonds with polymer chains. researchgate.net While the acetal linkage itself can be cleaved under acidic conditions, 3-Methyl-1,1-diisopentyloxybutane does not possess the conventional functionalities (e.g., diacrylates, diepoxides, or diisocyanates) that are typically employed to create network structures in polymers. mdpi.com

Table 1: General Properties of 3-Methyl-1,1-diisopentyloxybutane

| Property | Value |

| Molecular Formula | C₁₅H₃₂O₂ |

| Molecular Weight | 244.41 g/mol |

| Chemical Class | Acetal |

This table presents basic chemical data for 3-Methyl-1,1-diisopentyloxybutane. No data is available regarding its polymerization behavior.

Chemical Modification for Controlled Release Applications

The potential for chemical modification of 3-Methyl-1,1-diisopentyloxybutane for controlled release applications is a theoretical concept that has not been explored in published research. In principle, acetals can be designed as pH-sensitive linkers in drug delivery systems. nih.govacs.org The hydrolysis of the acetal bond under acidic conditions, such as those found in endosomes or lysosomes, can trigger the release of a conjugated drug molecule. nih.govacs.org

However, for 3-Methyl-1,1-diisopentyloxybutane to be utilized in such a system, it would first need to be functionalized to allow for the attachment of a therapeutic agent and potentially a hydrophilic polymer to ensure biocompatibility and favorable pharmacokinetics. There are no documented methods or studies describing the chemical modification of 3-Methyl-1,1-diisopentyloxybutane for this purpose.

Table 2: Potential Reactive Sites for Functionalization (Theoretical)

| Functional Group | Potential for Modification | Relevant Research |

| Acetal | Hydrolysis under acidic conditions | General to acetals, no specific data for this compound. |

| Alkyl Chains | Generally inert, requiring harsh conditions for functionalization | Not applicable for controlled release applications. |

This table outlines the theoretical potential for chemical modification based on the structure of 3-Methyl-1,1-diisopentyloxybutane. No specific research findings are available.

Environmental Fate and Degradation Pathways of 3 Methyl 1,1 Di Isopentyloxybutane

Biodegradation Mechanisms and Microbial Transformation Studies

Biodegradation, the breakdown of organic matter by living organisms, primarily microorganisms, is a key process in the environmental degradation of chemical compounds. This process can occur in the presence or absence of oxygen, referred to as aerobic and anaerobic degradation, respectively.

In aerobic environments, microorganisms utilize oxygen to break down organic molecules, ultimately leading to the formation of carbon dioxide, water, and microbial biomass. acs.org For a compound like 3-Methyl-1,1-diisopentyloxybutane, aerobic degradation would likely initiate with the enzymatic cleavage of the ether linkages.

The effectiveness of both aerobic and anaerobic degradation is dependent on the presence of microbial populations adapted to metabolize such compounds. Mixed microbial populations often exhibit a greater capacity for degrading complex organic molecules due to their diverse metabolic capabilities. researchgate.net

The microbial breakdown of 3-Methyl-1,1-diisopentyloxybutane would involve the enzymatic cleavage of its core structures: the acetal (B89532) group and the alkyl chains.

Acetal Cleavage: The hydrolysis of the acetal linkage is a critical step. In some microbial systems, this can be facilitated by enzymes. For instance, the degradation of certain acetal-containing polymers has been shown to yield corresponding alcohols and aldehydes upon hydrolysis. whiterose.ac.uk In the case of 3-Methyl-1,1-diisopentyloxybutane, this would likely produce 3-methylbutanal (B7770604) and isopentanol.

Alkyl Chain Cleavage: The branched alkyl chains (isopentyl groups) and the methylbutyl group would likely be degraded through pathways common for hydrocarbon breakdown. This often involves oxidation reactions catalyzed by monooxygenases and subsequent beta-oxidation to shorten the carbon chains. nih.gov The presence of branching in the alkyl chains can sometimes hinder the rate of biodegradation compared to linear alkanes.

Enzymes such as hydrolases, lipases, and esterases have been identified in the degradation of various organic compounds and could potentially play a role in the breakdown of 3-Methyl-1,1-diisopentyloxybutane. nih.gov For example, the degradation of polyethylene (B3416737) glycol (PEG), which contains ether linkages, involves ether-cleaving enzymes. d-nb.info

Advanced Analytical Techniques for Environmental Monitoring and Degradation Product Identification

To study the environmental fate and identify the degradation products of 3-Methyl-1,1-diisopentyloxybutane, a suite of advanced analytical techniques would be necessary. These methods are crucial for detecting the parent compound and its metabolites at low concentrations in complex environmental matrices like water, soil, and air.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful separation techniques. nih.gov GC, often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and semi-volatile organic compounds like 3-Methyl-1,1-diisopentyloxybutane and its potential degradation products. nih.gov HPLC, also commonly coupled with mass spectrometry (LC-MS), is versatile for a wide range of organic molecules, including those that are less volatile or thermally labile. europa.eu

Mass Spectrometry: Mass spectrometry (MS) is essential for the identification and quantification of chemical compounds. It provides information about the molecular weight and structure of the analytes. europa.eu High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the confident identification of unknown degradation products.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for elucidating the precise chemical structure of isolated degradation products. whiterose.ac.uk Infrared (IR) spectroscopy can identify functional groups present in the molecules.

The table below summarizes the potential degradation products of 3-Methyl-1,1-diisopentyloxybutane and the analytical techniques that could be employed for their detection and identification.

| Compound Name | Chemical Formula | Potential Degradation Pathway | Analytical Technique(s) |

| 3-Methyl-1,1-diisopentyloxybutane | C15H32O2 | Parent Compound | GC-MS, LC-MS |

| 3-Methylbutanal | C5H10O | Hydrolysis, Acetal Cleavage | GC-MS |

| Isopentanol (3-Methyl-1-butanol) | C5H12O | Hydrolysis, Acetal Cleavage | GC-MS |

| 3-Methylbutanoic Acid | C5H10O2 | Oxidation of 3-Methylbutanal | GC-MS, LC-MS |

| Isopentyl Formate | C6H12O2 | Oxidation | GC-MS |

This table is interactive. You can sort the data by clicking on the column headers.

Conclusion and Future Research Perspectives for 3 Methyl 1,1 Di Isopentyloxybutane

Synthesis of Key Academic Contributions and Remaining Research Challenges

A thorough search of academic literature yields no specific studies detailing the synthesis or characterization of 3-Methyl-1,1-diisopentyloxybutane. General methods for acetal (B89532) synthesis, which involve the reaction of an aldehyde or ketone with an alcohol in the presence of an acid catalyst, provide a theoretical pathway for its creation. In this case, 3-methylbutanal (B7770604) would likely react with isoamyl alcohol. However, without experimental validation, the optimal reaction conditions, yield, and purification methods for this specific acetal remain unknown.

The primary research challenge, therefore, is the complete lack of foundational research on this compound. Key academic contributions are absent, and thus, the field is wide open for initial exploratory studies.

Emerging Research Avenues in Acetal Chemistry and Branched Hydrocarbon Derivatization

While specific data on 3-Methyl-1,1-diisopentyloxybutane is unavailable, emerging trends in related fields offer a glimpse into its potential areas of interest.

Acetal Chemistry: Research in acetal chemistry is increasingly focused on their use as protecting groups in complex organic synthesis, their role in the development of novel polymeric materials, and their application in green chemistry. Current time information in Bangalore, IN.numberanalytics.comjst.go.jp Cyclic acetals, in particular, have seen significant advancements in their application to carbohydrate synthesis and as chiral auxiliaries. numberanalytics.com The development of new catalytic systems, including heterogeneous and biocatalytic methods, for acetalization and deacetalization reactions is also a vibrant area of research. jst.go.jp

Branched Hydrocarbon Derivatization: The strategic introduction of branching into hydrocarbon chains is a key area of study in materials science and fuel technology. Branched structures can significantly influence the physical properties of molecules, such as their viscosity, boiling point, and crystallinity. ymerdigital.com Advanced derivatization techniques are being explored to create hydrocarbons with tailored properties for specific applications, including lubricants, surfactants, and advanced polymers. rsc.org

Broader Implications for Fundamental Organic Chemistry and Methodological Advancements

The study of a seemingly simple molecule like 3-Methyl-1,1-diisopentyloxybutane could have broader implications for fundamental organic chemistry. A detailed investigation into its synthesis could provide new insights into the steric and electronic effects that govern acetal formation with branched aldehydes and alcohols. Furthermore, a comprehensive analysis of its spectroscopic and physical properties would contribute to a more complete understanding of structure-property relationships in acyclic acetals.

Methodologically, the development of an efficient and selective synthesis for this compound could serve as a case study for the application of novel catalytic or green chemistry approaches to acetal formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-1,1-Di-isopentyloxybutane, and how can purity be maximized?

- Methodological Answer : The Williamson ether synthesis is a viable approach, utilizing isopentyl halides (e.g., 1-bromo-3-methylbutane, as listed in ) and a diol precursor. Reaction conditions (e.g., anhydrous solvents, base selection) must be optimized to minimize side reactions. Purification via fractional distillation or column chromatography is critical, as impurities like unreacted isopentyl bromide (boiling point ~120°C) can persist . highlights the use of sodium ethoxide for analogous ether syntheses, suggesting similar base-driven mechanisms.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Employ NMR to identify characteristic ether proton signals (δ 3.3–3.7 ppm) and isopentyl methyl groups (δ 0.8–1.0 ppm). Mass spectrometry (MS) should confirm the molecular ion peak at m/z 230 (CHO). demonstrates the use of NMR integration for product yield quantification in dimerization studies, which can be adapted for purity assessments .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound’s stability is influenced by its ether linkages, which may hydrolyze under acidic or humid conditions. Store in anhydrous environments with inert gas (N or Ar). ’s kinetic data for analogous ethers in CHCN at varying temperatures (24.6–44.9°C) suggests thermal stability up to 45°C, but long-term storage should avoid elevated temperatures .

Advanced Research Questions

Q. How do reaction kinetics and solvent polarity influence the dimerization pathways of this compound?

- Methodological Answer : Kinetic studies using NMR (as in ) can track dimerization rates. For example, ’s Tables A-1 to A-3 provide rate constants for 3-methyl-1,2-xylylene dimerization in CHCN, showing a temperature-dependent increase in reaction rates (e.g., at 24.6°C vs. at 44.9°C). Compare polar aprotic solvents (e.g., DMF) to assess solvent effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.